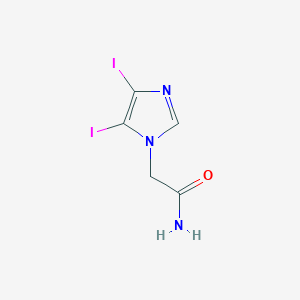
2-(4,5-diiodo-1H-imidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-diiodo-1H-imidazol-1-yl)acetamide is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two iodine atoms at the 4 and 5 positions of the imidazole ring, and an acetamide group attached to the nitrogen at the 1 position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide typically involves the iodination of an imidazole precursor followed by the introduction of the acetamide group. One common method involves the reaction of 4,5-diiodoimidazole with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,5-diiodo-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms at the 4 and 5 positions can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although the presence of iodine atoms may influence the reactivity.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to replace the iodine atoms under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the imidazole ring.
Coupling: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be employed to form carbon-carbon bonds
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(4,5-diazido-1H-imidazol-1-yl)acetamide, while coupling reactions could produce various biaryl or heteroaryl derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4,5-diiodo-1H-imidazol-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the presence of iodine atoms, which are known to enhance biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or dyes, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 2-(4,5-diiodo-1H-imidazol-1-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of iodine atoms may enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity. Additionally, the acetamide group may participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-dimethyl-1H-imidazole: Lacks the iodine atoms and acetamide group, resulting in different chemical and biological properties.
2-(4,5-diphenyl-1H-imidazol-1-yl)acetamide: Contains phenyl groups instead of iodine atoms, which may affect its reactivity and applications.
4,5-diiodoimidazole: Similar in structure but lacks the acetamide group, which may influence its solubility and biological activity
Uniqueness
2-(4,5-diiodo-1H-imidazol-1-yl)acetamide is unique due to the presence of both iodine atoms and the acetamide group, which confer distinct chemical and biological properties. The iodine atoms enhance its reactivity and potential biological activity, while the acetamide group improves its solubility and ability to form hydrogen bonds .
Eigenschaften
IUPAC Name |
2-(4,5-diiodoimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5I2N3O/c6-4-5(7)10(2-9-4)1-3(8)11/h2H,1H2,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYPTZUNGBWGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1CC(=O)N)I)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5I2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
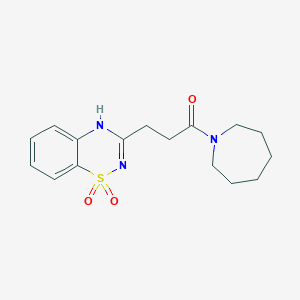
![N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2896762.png)
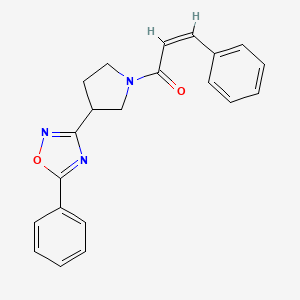
![n-[(2-Chlorophenyl)(cyano)methyl]-5-methyloxolane-3-carboxamide](/img/structure/B2896764.png)
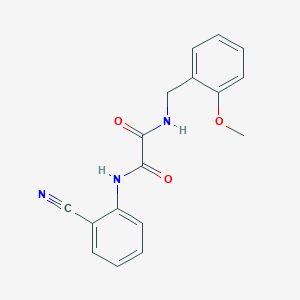
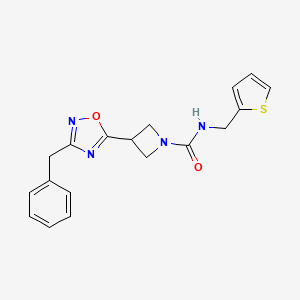

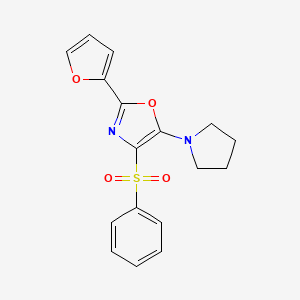
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2896770.png)
![3-[4-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]urea](/img/structure/B2896771.png)
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2896773.png)
![ethyl 7-benzyl-6-(3-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2896775.png)
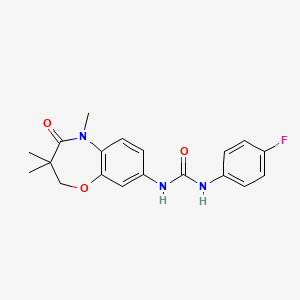
![Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2896779.png)
